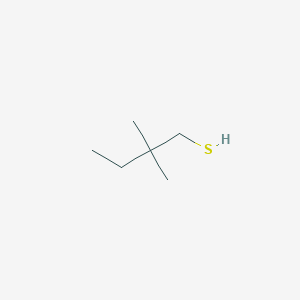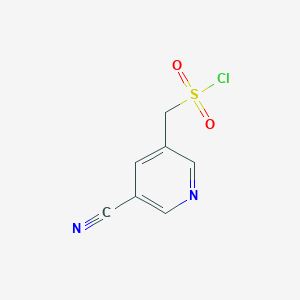
8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid
This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. It contains a carboxylic acid group, which imparts acidity and potential for chemical reactivity.
Preparation Methods
Synthetic Routes:: Several synthetic pathways lead to this compound:
Diazo-Coupling: Involves coupling a diazonium salt with a thiol to form the benzothiazole ring.
Knoevenagel Condensation: Reacts an aldehyde or ketone with malonic acid to yield the desired structure.
Biginelli Reaction: A multicomponent reaction that assembles the heterocyclic core.
Microwave Irradiation: Accelerates reactions, enhancing yield and efficiency.
Industrial Production:: While industrial-scale synthesis specifics are proprietary, laboratories typically scale up successful benchtop methods. Optimization ensures cost-effectiveness and high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation, converting sulfur to sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: Halogenation or other substitutions can modify the benzothiazole ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., chlorine, bromine).
- Oxidation: Sulfone or sulfoxide derivatives.
- Reduction: Alcohol analogs.
- Substitution: Halogenated benzothiazoles.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential antimicrobial or anticancer properties.
Industry: Dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The compound’s effects likely involve:
Molecular Targets: Specific proteins or enzymes.
Pathways: Signaling cascades or metabolic processes.
Comparison with Similar Compounds
While unique, it shares features with related benzothiazoles:
Similar Compounds:
Properties
Molecular Formula |
C20H19NO4S3 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid |
InChI |
InChI=1S/C20H19NO4S3/c1-20(2)9-10-28(24,25)17-13(12(18(22)23)7-8-14(17)20)11-26-19-21-15-5-3-4-6-16(15)27-19/h3-8H,9-11H2,1-2H3,(H,22,23) |
InChI Key |
JYHUSSKQMHZFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
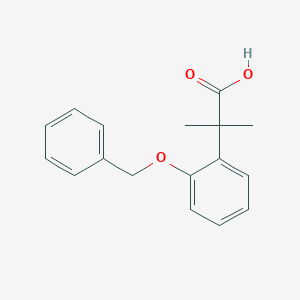
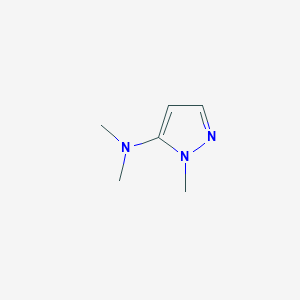
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
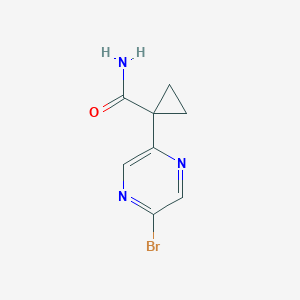
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)

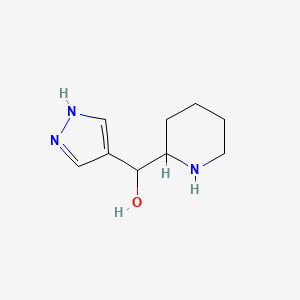

![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
